molecular formula C15H15NO5S B3139615 Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate CAS No. 477851-62-0

Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate

Cat. No.: B3139615
CAS No.: 477851-62-0
M. Wt: 321.3 g/mol
InChI Key: GUDYHKRHBJXTMQ-UHFFFAOYSA-N
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Description

Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at the 2-position and a furan ring at the 3-position. The furan ring is further modified with a morpholine-4-carbonyl group, imparting unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-15(18)13-10(4-9-22-13)11-2-3-12(21-11)14(17)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDYHKRHBJXTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201156612
Record name Methyl 3-[5-(4-morpholinylcarbonyl)-2-furanyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477851-62-0
Record name Methyl 3-[5-(4-morpholinylcarbonyl)-2-furanyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477851-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[5-(4-morpholinylcarbonyl)-2-furanyl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201156612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is formed through cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural feature is the morpholine-4-carbonyl substituent on the furan ring. Similar compounds vary in substituent type and position, influencing reactivity and properties:

Compound Name (CAS) Furan Substituent Thiophene Substituent Molecular Formula Molecular Weight Reference
Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate Morpholine-4-carbonyl Methyl carboxylate C₁₆H₁₅NO₅S 333.36 g/mol -
Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate (477851-63-1) Benzylcarbamoyl Methyl carboxylate C₁₈H₁₅NO₄S 341.38 g/mol
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate (477851-82-4) Carbamoyl Methyl carboxylate C₁₁H₉NO₄S 251.26 g/mol
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate (136428-42-7) 2,2-Dicyanovinyl Methyl carboxylate C₁₄H₈N₂O₃S 292.29 g/mol
Methyl 3-amino-4-methylthiophene-2-carboxylate - Amino, methyl, methyl carboxylate C₇H₉NO₂S 171.21 g/mol

Key Observations :

  • The dicyanovinyl group in CAS 136428-42-7 is electron-withdrawing, likely reducing solubility but increasing reactivity in π-conjugated systems .
  • Methyl 3-amino-4-methylthiophene-2-carboxylate lacks the furan moiety, highlighting the role of the furan-thiophene linkage in electronic properties .

Yield Trends :

  • Amine-containing furan derivatives (e.g., 4a–d) show high yields (78–82%), suggesting efficient amine incorporation .
  • Suzuki coupling yields (e.g., 46% in ) are lower, possibly due to steric hindrance or purification challenges .
Physicochemical Properties
Property This compound (Inferred) Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate Methyl 3-amino-4-methylthiophene-2-carboxylate
Melting Point Not reported Not reported Not reported
Solubility Moderate in polar solvents (due to morpholine) Low (carbamoyl is less polar) Moderate (amino group enhances polarity)
Spectral Data Expected IR: ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (morpholine C-O) ¹H-NMR: δ 8.10 (s, 1H, NH₂) ¹H-NMR: δ 6.70 (s, 1H, thiophene)

Key Insights :

  • The morpholine group likely increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to carbamoyl or dicyanovinyl analogs .
  • Spectral data for similar compounds (e.g., NH₂ resonance in ¹H-NMR) highlight diagnostic peaks for functional group identification .
Reactivity and Stability
  • Electron-Donating Effects: The morpholine-4-carbonyl group may stabilize electrophilic aromatic substitution reactions on the thiophene ring, contrasting with electron-withdrawing groups (e.g., dicyanovinyl) that deactivate the ring .
  • Hydrolytic Stability : The methyl ester on the thiophene is susceptible to hydrolysis under basic conditions, a common trait in carboxylate derivatives .

Biological Activity

Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a thiophene ring, a furan moiety, and a morpholine carbonyl group. Its molecular formula is C13_{13}H13_{13}N1_{1}O4_{4}S, with a molecular weight of approximately 277.31 g/mol. The presence of these functional groups contributes significantly to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily attributed to the morpholine and thiophene groups. Key findings include:

  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens. In vitro evaluations have demonstrated promising results against various bacteria and fungi.
  • Antiviral Potential : The compound has also shown potential in interacting with viral replication mechanisms, indicating its utility in antiviral drug development.
  • Anticancer Activity : Preliminary research suggests that it may inhibit tumor growth through specific interactions with cellular receptors or enzymes involved in cancer progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the desired thiophene-furan-morpholine structure.
  • Functional Group Modifications : Employing chemical reactions to introduce or modify functional groups for enhanced biological activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylateSimilar furan and thiophene ringsExhibits distinct antiviral properties
Morpholino-substituted thiophenesContains morpholine but different substituentsVaries in biological activity depending on substituents
Furan-based anticancer agentsFuran core similar to the target compoundKnown for selective cytotoxicity against cancer cells

The specific combination of functional groups in this compound enhances both its chemical reactivity and biological efficacy compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives, including those structurally related to this compound. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for some derivatives .
  • Synergistic Effects : Research has shown that this compound can exhibit synergistic effects when combined with existing antibiotics, reducing their MICs significantly . This suggests potential applications in overcoming antibiotic resistance.
  • Mechanism of Action : Investigations into the mechanism of action revealed that derivatives could inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27–31.64 μM for DNA gyrase .

Q & A

Q. How is Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate synthesized, and what analytical techniques confirm its purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : A furan-2-yl intermediate is functionalized with morpholine-4-carbonyl via amide bond formation, often using coupling agents like carbodiimides (e.g., EDC or DCC) .

Thiophene Ring Functionalization : The thiophene-2-carboxylate moiety is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled inert conditions .

Methyl Esterification : The carboxylate group is esterified using methylating agents like diazomethane or trimethylsilyl chloride under anhydrous conditions .

Q. Analytical Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions (e.g., morpholine carbonyl at C5 of the furan ring and methyl ester at C2 of thiophene) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the expected structure .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometric ratios .

Q. What are the key structural features of this compound as determined by spectroscopic methods?

Methodological Answer: Key structural insights are derived from:

  • FT-IR Spectroscopy : Absorption bands at ~1700 cm1^{-1} (ester C=O stretch) and ~1650 cm1^{-1} (amide C=O from morpholine) confirm functional groups .
  • X-ray Crystallography (if applicable): Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between morpholine oxygen and adjacent groups) .
  • Heteronuclear Correlation NMR (HSQC/HMBC) : Correlates 1H^1H-13C^{13}C couplings to map connectivity, such as the linkage between the furan and thiophene rings .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates in coupling steps, while dichloromethane minimizes side reactions during esterification .
  • Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling efficiency, monitored via TLC .
  • Temperature Gradients : Gradual heating (50–80°C) in reflux conditions improves amide bond formation while avoiding decomposition .
  • Purification Techniques : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the product from byproducts like unreacted morpholine intermediates .

Q. What strategies are employed to resolve conflicting data from NMR and mass spectrometry during characterization?

Methodological Answer: Conflicts may arise from:

  • Isomeric Impurities : For example, incorrect regioisomer formation in the furan-thiophene linkage. Resolution : Use 2D NMR (COSY, NOESY) to differentiate positional isomers .
  • Adduct Formation in MS : Sodium or potassium adducts ([M+Na]+^+) may obscure the molecular ion. Resolution : Add ammonium formate to suppress adducts or employ ESI-MS in negative ion mode .
  • Deuterated Solvent Artifacts : Residual DMSO-d6_6 peaks in NMR. Resolution : Compare with spectra acquired in CDCl3_3 or perform solvent subtraction .

Q. What biological targets are hypothesized for this compound based on its structural analogs?

Methodological Answer: Hypotheses derive from structural analogs:

  • Kinase Inhibition : The morpholine moiety may interact with ATP-binding pockets in kinases (e.g., PI3K or mTOR), as seen in related thiophene-morpholine hybrids .
  • Hypoxia-Inducible Factor (HIF) Modulation : Analogous thiophene carboxylates disrupt HIF-1α/p300 interactions, suggesting potential anti-cancer applications .
  • Antimicrobial Activity : The furan-thiophene core in similar compounds exhibits activity against Gram-positive bacteria via membrane disruption, testable via MIC assays .

Q. Experimental Validation :

  • Molecular Docking : Simulate binding affinities using software like AutoDock Vina against crystallized kinase targets .
  • In Vitro Assays : Measure IC50_{50} values in cancer cell lines (e.g., MCF-7) under hypoxic conditions to assess HIF inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate

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